

physicochemical characteristics of 2-Chloro-4-fluoro-6-nitrotoluene

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Compound of Interest

Compound Name: 2-Chloro-4-fluoro-6-nitrotoluene

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An In-depth Technical Guide to 2-Chloro-4-fluoro-6-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluoro-6-nitrotoluene, with the CAS number 502496-35-7, is a halogenated and nitrated aromatic organic compound.[1] Its structure, featuring a toluene backbone substituted with chlorine, fluorine, and a nitro group, designates it as a potentially valuable intermediate in complex organic synthesis. The electronic properties of these substituents—the electron-withdrawing nature of the nitro, chloro, and fluoro groups—significantly influence the reactivity of the aromatic ring and the methyl group, making it a versatile building block for the synthesis of more complex molecules. While extensive peer-reviewed literature on this specific isomer is limited, its structural motifs are common in compounds of interest in the pharmaceutical and agrochemical industries.[2][3] Nitro-containing compounds, in particular, have a long history in drug discovery, often serving as key pharmacophores or as precursors to essential amine functionalities.[4][5] This guide aims to provide a comprehensive overview of the known physicochemical characteristics of **2-Chloro-4-fluoro-6-nitrotoluene**, alongside inferred properties and potential applications based on the chemistry of analogous compounds.

Molecular Structure and Physicochemical Properties

The molecular structure of **2-Chloro-4-fluoro-6-nitrotoluene** is foundational to understanding its chemical behavior. The strategic placement of its functional groups dictates its reactivity and physical properties.

Caption: Molecular structure of **2-Chloro-4-fluoro-6-nitrotoluene**.

The physicochemical properties of **2-Chloro-4-fluoro-6-nitrotoluene** are summarized in the table below. It is important to note that while some data is available from chemical suppliers, a comprehensive experimental characterization is not yet present in the public scientific literature. [6]

Property	Value	Source
Molecular Formula	C ₇ H ₅ ClFNO ₂	[1]
Molecular Weight	189.57 g/mol	[1]
CAS Number	502496-35-7	[1]
Appearance	Light lime fused solid	[7]
Melting Point	37-39 °C	[7]
Boiling Point	Data not available	
Density	Data not available	
Solubility	Data not available	
Predicted XlogP	2.8	[6]

Spectroscopic Characterization

Detailed experimental spectroscopic data for **2-Chloro-4-fluoro-6-nitrotoluene** is not widely available. However, predicted data and analysis of its structural components can provide insight into its expected spectral characteristics.

Mass Spectrometry: Based on its molecular formula, the predicted monoisotopic mass is 188.99928 Da.[6] In mass spectrometry, this compound would be expected to exhibit a characteristic isotopic pattern due to the presence of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio). Predicted m/z values for common adducts are available.[6]

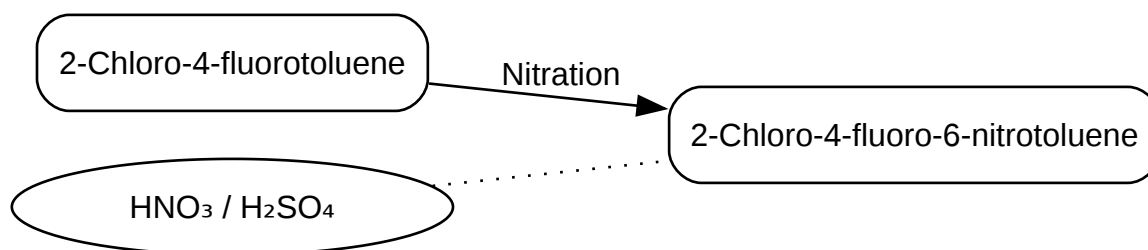
^1H NMR Spectroscopy: The proton NMR spectrum is expected to show two aromatic proton signals and one signal for the methyl protons. The aromatic protons would likely appear as doublets or more complex multiplets due to coupling with each other and with the fluorine atom. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro, chloro, and fluoro substituents.

^{13}C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached functional groups.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretching vibrations around 1530 cm^{-1} and 1350 cm^{-1} , respectively), C-Cl stretching, C-F stretching, and C-H stretching and bending vibrations for the aromatic ring and the methyl group.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for **2-Chloro-4-fluoro-6-nitrotoluene** is not readily found in published literature, a plausible synthetic route involves the nitration of 2-chloro-4-fluorotoluene.[8][9] The directing effects of the chloro and fluoro substituents on the aromatic ring would influence the position of nitration.



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Caption: Proposed synthesis of **2-Chloro-4-fluoro-6-nitrotoluene**.

Proposed Synthesis Protocol:

A general procedure for the nitration of a substituted toluene is as follows:

- To a cooled (0-10 °C) mixture of concentrated sulfuric acid and nitric acid, slowly add 2-chloro-4-fluorotoluene with stirring.
- Maintain the temperature of the reaction mixture and stir for a specified period to allow the reaction to go to completion.
- Carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).
- Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or chromatography.

The regioselectivity of the nitration will be influenced by the directing effects of the existing substituents. Both the chloro and fluoro groups are ortho, para-directing, while the methyl group is also ortho, para-directing. The nitro group will be directed to one of the available positions on the ring.

The reactivity of **2-Chloro-4-fluoro-6-nitrotoluene** is largely dictated by its functional groups. The nitro group can be reduced to an amine, providing a route to a variety of other derivatives. The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing substituents. The chlorine and fluorine atoms may be susceptible to nucleophilic aromatic substitution under certain conditions.

Potential Applications in Research and Development

Given the lack of specific literature on its applications, the utility of **2-Chloro-4-fluoro-6-nitrotoluene** can be inferred from the applications of structurally similar compounds. Substituted nitrotoluenes are common intermediates in the synthesis of pharmaceuticals and agrochemicals.^{[2][8]} The presence of multiple functional groups allows for a range of chemical

transformations, making it a potentially versatile scaffold for building more complex molecules. The nitro group is a precursor to an amino group, which is a key functional group in many biologically active compounds.^[5] Furthermore, nitroaromatic compounds themselves have been investigated for various therapeutic applications, including as antimicrobial and anticancer agents.^{[4][10]}

Safety and Handling

A specific Safety Data Sheet (SDS) for **2-Chloro-4-fluoro-6-nitrotoluene** is not widely available. However, based on data for structurally related compounds such as 2-chloro-6-nitrotoluene and 5-fluoro-2-nitrotoluene, it should be handled with caution.^{[11][12][13][14]}

General Hazards:

- Harmful if swallowed, in contact with skin, or if inhaled.^[11]
- Causes skin and eye irritation.^[11]
- May cause respiratory irritation.^[11]
- Nitroaromatic compounds can be toxic and may have effects on the blood, leading to the formation of methemoglobin.

Handling Precautions:

- Work in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid breathing dust, fumes, or vapors.
- Wash hands thoroughly after handling.

First Aid Measures:

- In case of skin contact: Immediately wash with plenty of soap and water.

- In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
- If inhaled: Move the person to fresh air and keep comfortable for breathing.
- If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

It is imperative to obtain and consult the supplier-specific Safety Data Sheet before handling this compound.

Conclusion

2-Chloro-4-fluoro-6-nitrotoluene is a chemical compound with potential as an intermediate in organic synthesis, particularly in the fields of medicinal chemistry and agrochemical research. While detailed experimental data on its physicochemical properties and reactivity are scarce in the public domain, this guide provides a summary of the available information and offers insights based on the chemistry of analogous structures. Researchers working with this compound should proceed with caution, obtain supplier-specific safety information, and perform their own characterization to confirm its identity and purity.

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